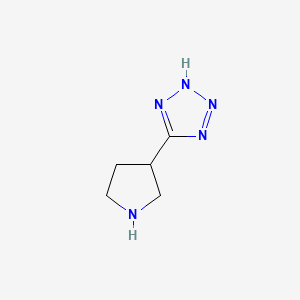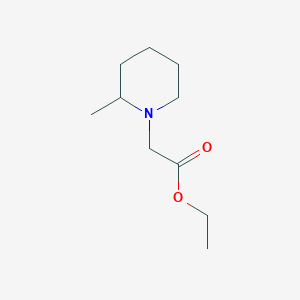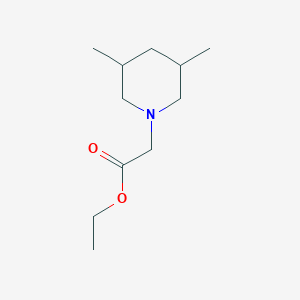![molecular formula C7H16Cl2N2 B1322759 Dihydrochlorure de 2-méthyl-2,5-diazabicyclo[2.2.2]octane CAS No. 52321-18-3](/img/structure/B1322759.png)
Dihydrochlorure de 2-méthyl-2,5-diazabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2. It is a derivative of diazabicyclo[2.2.2]octane, commonly known as DABCO, with a methyl group attached to the nitrogen atom. This compound is often used as a catalyst in organic synthesis due to its strong nucleophilic and basic properties.
Applications De Recherche Scientifique
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research, including:
Biology: It is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions often include temperatures ranging from 150°C to 250°C and pressures around 392 kPa .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through crystallization and recrystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as the Baylis-Hillman reaction and Michael addition.
Common Reagents and Conditions
Common reagents used in reactions with 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride include alkyl halides, acyl halides, and activated alkenes. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from reactions involving 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride depend on the specific reaction and reagents used. For example, in substitution reactions, the product is typically an alkylated or acylated derivative of the starting material.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride involves its strong nucleophilic and basic properties. It can donate electron pairs to electrophilic centers in organic molecules, facilitating various chemical reactions. The compound can also stabilize transition states and intermediates, enhancing the reaction rate and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound without the methyl group, commonly used as a catalyst in organic synthesis.
2,5-Diazabicyclo[2.2.2]octane: Another similar compound with different substitution patterns on the bicyclic structure.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride is unique due to the presence of the methyl group, which enhances its nucleophilicity and basicity compared to other diazabicyclo[2.2.2]octane derivatives. This makes it a more effective catalyst in certain organic reactions, providing higher yields and selectivity .
Propriétés
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQETQSWLPAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-18-3 |
Source


|
| Record name | 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

